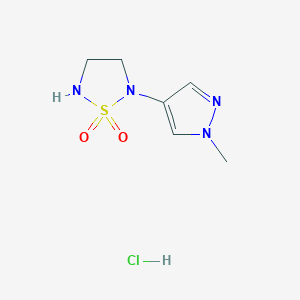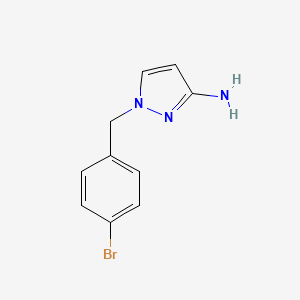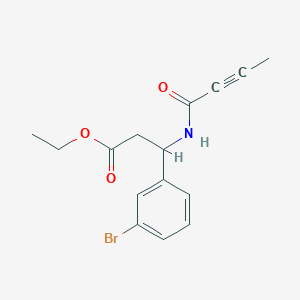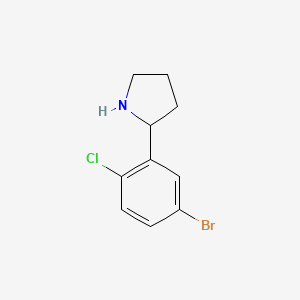
2-Chloro-6-methoxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO3. It is a derivative of quinoline, a structure known for its applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the sixth position, and a carboxylic acid group at the third position of the quinoline ring.
Wirkmechanismus
Target of Action
This compound is a unique chemical used by early discovery researchers
Biochemical Pathways
The compound is part of a collection of unique chemicals used in proteomics research , suggesting it may interact with protein-related pathways.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structures or functions, but specific effects are currently unknown.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxyquinoline-3-carboxylic acid typically involves the chlorination of 6-methoxyquinoline followed by carboxylation One common method includes the reaction of 6-methoxyquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the second position
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-amino-6-methoxyquinoline-3-carboxylic acid.
Oxidation: Formation of 2-chloro-6-methoxyquinoline-3,4-dione.
Reduction: Formation of 2-chloro-6-methoxyquinoline-3-methanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methoxyquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-methylquinoline-3-carboxylic acid
- 7-Methoxy-2-methylquinoline-3-carboxylic acid
- 7-Methoxy-2-methylquinoline-3-carboxylic acid
Uniqueness
2-Chloro-6-methoxyquinoline-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups in the quinoline ring enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJSCBYMLQIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B2818522.png)

![2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B2818524.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2818525.png)
![1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B2818526.png)

![7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2818530.png)
![4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2818531.png)
![3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2818533.png)
![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2818537.png)


![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2818543.png)
![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)
